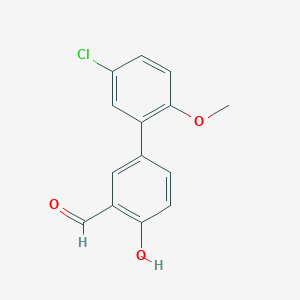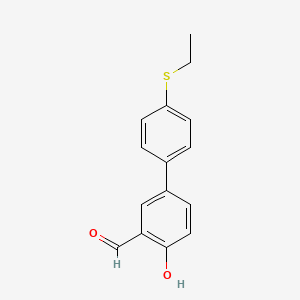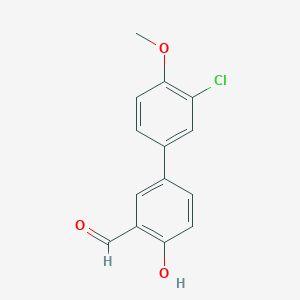
4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (4-CMPF) is a chlorinated phenol derivative that has been studied for its potential applications in scientific research. 4-CMPF has been found to be a useful reagent for various biochemical and physiological processes, as well as for its potential use in laboratory experiments. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% involves the conversion of 5-chloro-2-methoxybenzaldehyde to the final product through a series of reactions.
Starting Materials
5-chloro-2-methoxybenzaldehyde, Sodium hydroxide, Methanol, Hydrochloric acid, Sodium chloride, Sodium carbonate, Acetic anhydride, Sulfuric acid, Sodium nitrite, Hydrogen peroxide, Sodium bisulfite, Sodium hydrogensulfite, Sodium sulfite, Sodium thiosulfate, Wate
Reaction
Step 1: Dissolve 5-chloro-2-methoxybenzaldehyde in methanol and add sodium hydroxide. Stir the mixture for 30 minutes at room temperature., Step 2: Add hydrochloric acid to the mixture to adjust the pH to 2-3. Filter the resulting solid and wash with water., Step 3: Dissolve the solid in methanol and add sodium carbonate. Heat the mixture to reflux for 2 hours., Step 4: Cool the mixture and filter the solid. Wash with water and dry., Step 5: Dissolve the solid in acetic anhydride and add sulfuric acid. Heat the mixture to reflux for 2 hours., Step 6: Cool the mixture and add water. Extract the product with ethyl acetate and dry over sodium sulfate., Step 7: Dissolve the product in methanol and add sodium nitrite. Stir the mixture for 30 minutes at 0°C., Step 8: Add hydrogen peroxide and stir for 30 minutes at room temperature., Step 9: Add sodium bisulfite and stir for 30 minutes at room temperature., Step 10: Add sodium hydrogensulfite and stir for 30 minutes at room temperature., Step 11: Add sodium sulfite and stir for 30 minutes at room temperature., Step 12: Add sodium thiosulfate and stir for 30 minutes at room temperature., Step 13: Filter the mixture and wash with water. Dry the product in a vacuum oven.
Wirkmechanismus
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% acts as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% also has the ability to chelate metal ions, which may be involved in its antioxidant activity.
Biochemische Und Physiologische Effekte
Studies have found that 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has a variety of biochemical and physiological effects. 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been found to be an effective scavenger of ROS and RNS, which can protect cells from oxidative damage. 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been found to modulate the activity of various enzymes, including those involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments is its high purity. 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is available with a purity of 95%, which makes it ideal for use in biochemical and physiological studies. However, 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is not suitable for long-term storage due to its instability. In addition, 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% research. One potential area of research is the development of new methods for synthesizing 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% with higher purity. Additionally, further research could be done on the biochemical and physiological effects of 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%, as well as its potential applications in drug development. Finally, research could be done to explore the potential use of 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in other areas, such as food preservation and environmental remediation.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been found to be a useful reagent in scientific research. Studies have shown that 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% can be used to study the effects of oxidative stress on cells, as well as to identify new compounds with potential therapeutic applications. 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGCEXLTQDNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685268 | |
| Record name | 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1111132-44-5 | |
| Record name | 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)






